Ethyl 2-amino-3-bromo-5-methoxybenzoate
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Overview
Description
Ethyl 2-amino-3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromo group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-bromo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-5-methoxybenzoate using bromine in the presence of a suitable solvent. The reaction is typically carried out at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of ethyl 2-amino-3-substituted-5-methoxybenzoates.
Oxidation: Formation of ethyl 2-nitro-3-bromo-5-methoxybenzoate.
Reduction: Formation of ethyl 2-amino-3-bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-amino-3-bromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-bromo-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-bromo-5-methoxybenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-3-chloro-5-methoxybenzoate: Contains a chloro group instead of a bromo group.
Ethyl 2-amino-3-bromo-5-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their physical and chemical properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
ethyl 2-amino-3-bromo-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)7-4-6(14-2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVVFVRDQCABDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)OC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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